

# The Therapeutic Potential of ALG-055009: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ALG-055009** is a potent and selective second-generation thyroid hormone receptor beta (THR-β) agonist currently under investigation as a once-daily oral therapy for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH). MASH is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with no approved pharmacological treatments until recently. **ALG-055009** is being developed by Aligos Therapeutics with the aim of providing a best-in-class treatment option for MASH by demonstrating significant reductions in liver fat and improvements in atherogenic lipids.[1] This document provides a comprehensive technical guide on the preclinical and clinical data available for **ALG-055009**.

## Mechanism of Action: Selective THR-β Agonism

The therapeutic rationale for **ALG-055009** is based on its selective agonism of the thyroid hormone receptor beta (THR- $\beta$ ). THR- $\beta$  is the predominant isoform of the thyroid hormone receptor in the liver, where it plays a critical role in regulating lipid metabolism and energy expenditure. In contrast, the alpha isoform (THR- $\alpha$ ) is more highly expressed in the heart and bone.

By selectively activating THR- $\beta$  in the liver, **ALG-055009** aims to stimulate fatty acid metabolism and increase the clearance of atherogenic lipids, such as low-density lipoprotein



cholesterol (LDL-C) and triglycerides, without causing the adverse cardiac and bone effects associated with non-selective thyroid hormone receptor activation.[2]

Below is a diagram illustrating the proposed signaling pathway of ALG-055009.



Click to download full resolution via product page

ALG-055009 signaling cascade in hepatocytes.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of **ALG-055009**.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                                                | Value           | Reference |
|----------------------------------------------------------|-----------------|-----------|
| THR-β EC50                                               | 0.063 μΜ        | [3]       |
| THR-α EC50                                               | 191 nM          | [4]       |
| Relative THR- $\beta$ Selectivity ( $\alpha$ / $\beta$ ) | 3.8-fold        | [4]       |
| Potency vs. MGL-3196 (in<br>Huh-7 cells)                 | 34x more potent | [2]       |

# Table 2: Preclinical Efficacy in a Diet-Induced Obese (DIO) Mouse Model



| Dose (oral, BID) | Outcome                        | Result | Reference |
|------------------|--------------------------------|--------|-----------|
| 0.15 mg/kg       | Total Cholesterol<br>Reduction | 17%    | [2]       |
| 0.15 mg/kg       | LDL Cholesterol<br>Reduction   | 34%    | [2]       |

Table 3: Phase 2a HERALD Clinical Trial Efficacy Results

(12 Weeks)

| Dose (oral, once daily) | Placebo-<br>Adjusted<br>Median<br>Relative<br>Reduction in<br>Liver Fat (MRI-<br>PDFF) | p-value vs.<br>Placebo | Percentage of Patients with ≥30% Liver Fat Reduction | Reference |
|-------------------------|----------------------------------------------------------------------------------------|------------------------|------------------------------------------------------|-----------|
| 0.3 mg                  | -                                                                                      | -                      | -                                                    | [1][5][6] |
| 0.5 mg                  | -24.1%                                                                                 | 0.0124                 | Up to 70%                                            | [1][5][6] |
| 0.7 mg                  | -46.2%                                                                                 | 0.0004                 | Up to 70%                                            | [1][5][6] |
| 0.9 mg                  | -43.6%                                                                                 | 0.0003                 | Up to 70%                                            | [1][5][6] |

Table 4: Phase 2a HERALD Clinical Trial - Effects on

**Atherogenic Lipids (12 Weeks)** 

| Outcome                 | Result                | Reference |
|-------------------------|-----------------------|-----------|
| LDL-C                   | Significant Reduction | [7]       |
| Lipoprotein (a) [Lp(a)] | Significant Reduction | [7]       |
| Apolipoprotein B (ApoB) | Significant Reduction | [7]       |
| Triglycerides           | Reduction Observed    | [7]       |



# **Experimental Protocols**In Vitro Potency and Selectivity Assays

The potency and selectivity of **ALG-055009** were determined using cell-based reporter gene assays. Briefly, human embryonic kidney 293 (HEK293) cells were transiently co-transfected with expression vectors for human THR- $\alpha$  or THR- $\beta$  and a luciferase reporter plasmid containing a thyroid hormone response element. Transfected cells were then treated with increasing concentrations of **ALG-055009**. After an incubation period, luciferase activity was measured to determine the dose-dependent activation of each receptor isoform. The EC50 values, representing the concentration of **ALG-055009** that elicits a half-maximal response, were calculated from the resulting dose-response curves.

## **Diet-Induced Obese (DIO) Mouse Efficacy Model**

To evaluate the in vivo efficacy of **ALG-055009**, a diet-induced obese (DIO) mouse model was utilized.[2]

- Animal Model: Male C57BL/6J mice were fed a high-fat diet for an extended period (e.g., 14 weeks) to induce obesity, dyslipidemia, and hepatic steatosis, mimicking key features of human MASH.[2][8]
- Treatment: Following the diet-induction period, mice were orally administered ALG-055009 or vehicle control twice daily (BID) for a specified duration (e.g., 4 weeks).[2]
- Endpoints: At the end of the treatment period, blood samples were collected to measure serum levels of total cholesterol and LDL cholesterol. Livers were also harvested to assess hepatic gene expression of THR-β target genes (e.g., Dio1) as a measure of target engagement.

#### Phase 2a HERALD Clinical Trial

The HERALD study was a randomized, double-blind, placebo-controlled Phase 2a clinical trial designed to assess the safety, tolerability, pharmacokinetics, and efficacy of **ALG-055009** in patients with MASH.[1][5][6]

 Patient Population: The trial enrolled 102 adult patients with presumed MASH and liver fibrosis stages F1-F3.[1][5]



- Study Design: Patients were randomized to receive one of four doses of **ALG-055009** (0.3 mg, 0.5 mg, 0.7 mg, or 0.9 mg) or placebo, administered orally once daily for 12 weeks.[1][5] [6]
- Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12, as measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).
- Secondary Endpoints: Secondary endpoints included changes in atherogenic lipids (LDL-C, Lp(a), ApoB), safety, and tolerability.[7]

The workflow for a typical clinical trial like the HERALD study is depicted below.



Click to download full resolution via product page



Generalized workflow for a clinical trial.

### Safety and Tolerability

In the Phase 2a HERALD study, **ALG-055009** was reported to be well-tolerated with no serious adverse events.[1][5][6] The majority of treatment-emergent adverse events were mild to moderate in severity.[1] Notably, the incidence of gastrointestinal side effects, a common concern with some MASH therapies, was similar between the **ALG-055009** and placebo groups.[1]

### Conclusion

**ALG-055009** has demonstrated a promising preclinical and clinical profile as a potent and selective THR-β agonist for the treatment of MASH. The available data indicate that **ALG-055009** can significantly reduce liver fat and improve atherogenic lipid profiles in a dose-dependent manner, with a favorable safety and tolerability profile. These findings support the continued development of **ALG-055009** as a potential best-in-class therapy for patients with MASH. Further long-term studies will be necessary to evaluate its impact on liver histology, including inflammation and fibrosis, and to confirm its long-term safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aligos Therapeutics Reports Positive Phase 2a Results for ALG-055009 in MASH Treatment [synapse.patsnap.com]
- 2. aligos.com [aligos.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aligos.com [aligos.com]
- 5. hcplive.com [hcplive.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. aligos.com [aligos.com]



- 8. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of ALG-055009: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540696#understanding-the-therapeutic-potential-of-alg-055009]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com